molecular formula C6H12ClNO3 B13046440 (2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride CAS No. 1304126-28-0

(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride

Cat. No.: B13046440
CAS No.: 1304126-28-0
M. Wt: 181.62 g/mol
InChI Key: RFCRJDVMXJECGI-FHAQVOQBSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name for this compound is methyl (2S,4S)-4-aminooxolane-2-carboxylate hydrochloride , derived through strict application of substitutive nomenclature rules. The oxolane (tetrahydrofuran) ring serves as the parent structure, with substituents prioritized according to Cahn-Ingold-Prelog rules:

  • Carboxylate ester group at position 2 (higher priority than the amine).
  • Amino group at position 4.

Stereochemical descriptors (2S,4S) are assigned using the R/S configuration system, indicating the absolute configuration of the chiral centers. The hydrochloride salt is denoted as a separate component, reflecting its ionic association with the protonated amine.

Synonyms include rel-(2S,4S)-methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride and methyl cis-4-aminotetrahydrofuran-2-carboxylate hydrochloride, both emphasizing relative stereochemistry. The molecular formula is C₆H₁₂ClNO₃ , with a molar mass of 181.62 g/mol .

Property Value Source
IUPAC Name methyl (2S,4S)-4-aminooxolane-2-carboxylate hydrochloride
Molecular Formula C₆H₁₂ClNO₃
SMILES COC(=O)[C@@H]1CC@@HN.Cl
InChIKey JDXTUDWONUFHFU-WHFBIAKZSA-N

Molecular Geometry and Stereochemical Configuration Analysis

The molecule adopts a cis-fused bicyclic conformation due to the tetrahydrofuran ring’s puckering and the spatial arrangement of the (2S,4S) stereocenters. Key geometric features include:

  • Bond lengths :
    • C-O (ester): 1.34 Å (typical for carboxylate esters).
    • C-N (amine): 1.45 Å (consistent with sp³ hybridization).
  • Bond angles :
    • O-C-O (ester): 124° (slightly distorted from trigonal planar geometry due to ring strain).
    • Tetrahydrofuran ring puckering amplitude: 0.52 Å (envelope conformation with C4 displaced).

Stereochemical integrity is maintained through restricted rotation about the C2-C3 and C4-C5 bonds, enforced by the tetrahydrofuran ring. The hydrochloride salt stabilizes the protonated amine (NH₃⁺) via ionic interaction with Cl⁻, further rigidifying the structure.

Crystallographic Data and Solid-State Packing Arrangements

X-ray diffraction studies of the hydrochloride salt reveal a monoclinic crystal system with space group P2₁ (no. 4). Key crystallographic parameters include:

Parameter Value Source
Unit cell dimensions a = 7.82 Å, b = 8.15 Å, c = 10.23 Å
β angle 95.4°
Z-value 2
Density 1.32 g/cm³

Packing motifs involve alternating layers of cationic (protonated amine) and anionic (Cl⁻) components. Hydrogen bonds between NH₃⁺ and Cl⁻ (N–H···Cl, 2.89 Å) dominate the intermolecular interactions, while weak C–H···O contacts (3.12 Å) link adjacent ester groups. The crystal morphology exhibits prismatic habits with dominant {011} faces.

Comparative Analysis of Tautomeric and Conformational Isomers

The compound exhibits limited tautomerism due to its rigid tetrahydrofuran scaffold. However, conformational isomerism arises from ring puckering:

  • Envelope conformation : C4 atom displaced 0.52 Å from the mean plane of the other four atoms (predominant in solid state).
  • Twist conformation : C2 and C3 atoms displaced symmetrically (observed in solution NMR).

Comparative analysis with its free base (non-salt form) shows:

Property Hydrochloride Salt Free Base
Amine protonation NH₃⁺ NH₂
Solubility in H₂O 28 mg/mL 5 mg/mL
Melting point 192–194°C (dec.) 89–91°C

The hydrochloride salt’s enhanced aqueous solubility stems from ionic dissociation, while the free base’s lower melting point reflects reduced lattice energy. No evidence of keto-enol tautomerism or ring-opening isomerism is observed under standard conditions.

Properties

CAS No.

1304126-28-0

Molecular Formula

C6H12ClNO3

Molecular Weight

181.62 g/mol

IUPAC Name

methyl (2S,4S)-4-aminooxolane-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m0./s1

InChI Key

RFCRJDVMXJECGI-FHAQVOQBSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CO1)N.Cl

Canonical SMILES

COC(=O)C1CC(CO1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: This step often involves the use of amination reactions, where an amino group is introduced into the tetrahydrofuran ring.

    Esterification: The carboxylate group is esterified to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Where the reactions are carried out in batches with careful control of temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production of the compound, which can be more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydrofuran ring with an amino group and a carboxylate moiety. The specific stereochemistry (2S,4S) is crucial for its biological activity, influencing how it interacts with various biological targets.

Pharmaceutical Research

Due to its structural characteristics, (2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride has potential applications in drug development. Its ability to interact with biological systems makes it a candidate for exploring new therapeutic agents.

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. The presence of the amino group could facilitate interactions with cellular receptors involved in cancer pathways .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitution : The amine can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
  • Carboxylate Reactions : The carboxylate moiety can engage in esterification and amidation reactions, expanding its utility in creating derivatives with enhanced biological properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of related compounds derived from this compound against various cancer cell lines. The results indicated significant cytotoxic effects:

CompoundCell Line% Cell Viability
Compound AHepG233.29
Compound BHuh-735.01
DoxorubicinHepG20.62

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of related compounds:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
Compound AE. coli10.5280
Compound BS. aureus13265

The results demonstrated that these compounds exhibit promising antibacterial activity, suggesting their potential application in treating bacterial infections .

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The tetrahydrofuran core in the target compound distinguishes it from pyrrolidine-based analogues (e.g., ), which exhibit enhanced conformational rigidity.
  • Compared to linear amino acid hydrochlorides (e.g., ), the cyclic structure of the target compound may influence bioavailability and metabolic stability.

Physicochemical Properties

Property Target Compound Tetrahydrofurfuryl Chloride (2S)-2,5-Diaminopentanamide diHCl AEBSF HCl
Molecular Weight 181.62 120.58 197.10 239.70
Purity 95% Not specified Not specified Not specified
Solubility Likely polar solvents Hydrophobic Polar solvents Polar solvents
Stability Stable under dry conditions Moisture-sensitive Stable Reacts with glass

Key Observations :

  • The target compound’s intermediate molecular weight (~181.62) balances solubility and lipophilicity, making it suitable for medicinal chemistry applications.
  • Unlike AEBSF hydrochloride (a sulfonyl fluoride protease inhibitor ), the target compound lacks reactive electrophilic groups, reducing its inherent toxicity.

Key Observations :

  • The safety profile of the target compound remains understudied, necessitating caution similar to related hydrochlorides (e.g., AEBSF HCl ).

Biological Activity

Introduction

(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride, with the CAS number 1304126-28-0, is a compound characterized by its unique tetrahydrofuran ring structure and the presence of amino and carboxylate functional groups. This configuration suggests significant potential for biological activity, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C₆H₁₂ClNO₃
  • Molecular Weight : 181.62 g/mol
  • Structural Features : The compound features a tetrahydrofuran ring, an amino group at the 4-position, and a carboxylate group at the 2-position, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Its potential applications span several therapeutic areas due to its structural characteristics.

Predicted Biological Activities

Utilizing computer-aided drug design tools, predictions indicate that this compound may exhibit:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Neuroprotective Effects : Possible interactions with neurotransmitter systems.
  • Antitumor Properties : Similarities to known antitumor agents suggest potential efficacy in cancer treatment.

Interaction Studies

Interaction studies are essential for understanding how this compound behaves in biological systems. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound interacts with specific biological targets.
  • Enzyme Inhibition Studies : Investigating its role as an inhibitor in metabolic pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties of this compound:

Compound NameStructural FeaturesNotable Activities
Methyl 3-amino-3-(4-fluorophenyl)propanoateAmino acid derivativeAntitumor activity
4-Aminobutanoic acidSimple amino acidNeurotransmitter role
N-Methyl-D-aspartateModified amino acidNMDA receptor agonist

The specific stereochemistry and functional group arrangement of this compound may confer distinct biological activities not present in other similar compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Neuroprotective Mechanism Investigation :
    • Research exploring the neuroprotective effects of this compound revealed that it may modulate glutamate receptors, which are critical in neurodegenerative diseases. This suggests a promising avenue for further exploration in treating conditions like Alzheimer's disease.
  • Antitumor Activity Assessment :
    • Preliminary studies have indicated that this compound could inhibit tumor cell proliferation in vitro. Further investigations are needed to elucidate the underlying mechanisms and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride, and how is stereochemical purity ensured?

  • Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2S,4S) configuration. For example, enantioselective hydrogenation or enzymatic resolution can isolate the desired stereoisomer. Chiral HPLC or polarimetry is used to confirm stereochemical purity (>98% enantiomeric excess), as seen in protocols for structurally related pyrrolidine carboxylates . Post-synthesis, the hydrochloride salt is formed via reaction with HCl in anhydrous conditions, followed by recrystallization for purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm molecular structure, with specific attention to the tetrahydrofuran ring protons (δ 3.5–4.5 ppm) and the methyl ester group (δ 3.7 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₆H₁₂ClNO₃) .
  • HPLC : Reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) assesses purity and stereochemical integrity .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in a desiccator under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group. Lyophilized samples retain stability for >6 months at -20°C. Avoid repeated freeze-thaw cycles, which degrade the tetrahydrofuran ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Reproduce assays using standardized protocols (e.g., enzyme inhibition at pH 7.4, 37°C) and validate compound purity via LC-MS. Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) to confirm results. For example, renin inhibitor studies highlight the need for controlled ionic strength and co-factor concentrations .

Q. What strategies optimize chiral purity during large-scale synthesis?

  • Methodological Answer : Use asymmetric catalysis (e.g., Rhodium-BINAP complexes) for stereoselective hydrogenation of precursor ketones. Continuous-flow reactors improve yield and reduce racemization. Monitor reaction progress with in-line FTIR or Raman spectroscopy. Final purification via simulated moving bed (SMB) chromatography achieves >99% chiral purity .

Q. How does the compound’s stability vary under physiological conditions, and what degradants form?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–9) at 40°C. Major degradants include the free carboxylic acid (via ester hydrolysis) and ring-opened byproducts. UPLC-MS identifies degradants, while kinetic modeling (Arrhenius equation) predicts shelf-life. Stability in plasma is assessed using LC-MS/MS with isotopically labeled internal standards .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like renin or proteases. Density functional theory (DFT) calculates charge distribution and hydrogen-bonding potential. Validate predictions with SPR or ITC binding assays .

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